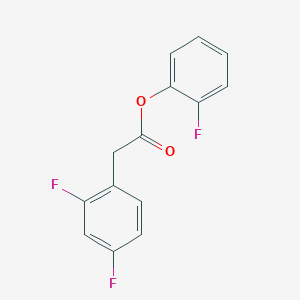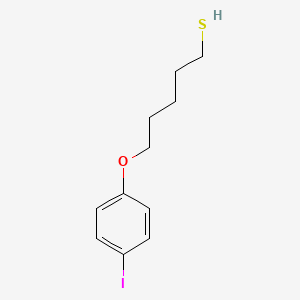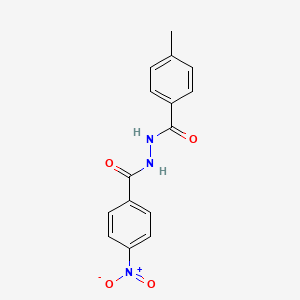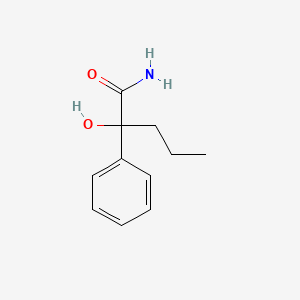![molecular formula C20H27NO2 B3847019 4-[6-(1-naphthyloxy)hexyl]morpholine](/img/structure/B3847019.png)
4-[6-(1-naphthyloxy)hexyl]morpholine
Übersicht
Beschreibung
4-[6-(1-naphthyloxy)hexyl]morpholine, also known as SR141716A, is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry.
Wissenschaftliche Forschungsanwendungen
4-[6-(1-naphthyloxy)hexyl]morpholine has been extensively studied for its potential therapeutic applications in various fields. In neurology, 4-[6-(1-naphthyloxy)hexyl]morpholine has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 4-[6-(1-naphthyloxy)hexyl]morpholine has been studied for its potential to inhibit the growth of cancer cells and to enhance the effectiveness of chemotherapy. In psychiatry, 4-[6-(1-naphthyloxy)hexyl]morpholine has been studied for its potential to treat addiction and anxiety disorders.
Wirkmechanismus
4-[6-(1-naphthyloxy)hexyl]morpholine acts as a selective antagonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. By blocking the CB1 receptor, 4-[6-(1-naphthyloxy)hexyl]morpholine inhibits the effects of endocannabinoids, which are naturally occurring neurotransmitters that bind to the CB1 receptor. This inhibition of the CB1 receptor has been shown to have a variety of effects on the body, including reducing appetite, decreasing pain and inflammation, and affecting mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[6-(1-naphthyloxy)hexyl]morpholine are complex and varied, depending on the specific application and dosage. In general, 4-[6-(1-naphthyloxy)hexyl]morpholine has been shown to reduce appetite and food intake, decrease pain and inflammation, and affect mood and behavior. In addition, 4-[6-(1-naphthyloxy)hexyl]morpholine has been shown to have potential as a treatment for neurodegenerative diseases and cancer, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[6-(1-naphthyloxy)hexyl]morpholine in lab experiments is its specificity for the CB1 receptor, which allows for precise targeting of this receptor and its effects. In addition, 4-[6-(1-naphthyloxy)hexyl]morpholine has been extensively studied and its effects are well understood, which makes it a useful tool for researchers. However, one limitation of using 4-[6-(1-naphthyloxy)hexyl]morpholine in lab experiments is its potential for off-target effects, which can complicate the interpretation of results. In addition, the use of 4-[6-(1-naphthyloxy)hexyl]morpholine in animal studies can be controversial due to its potential for altering behavior and mood.
Zukünftige Richtungen
There are many potential future directions for research on 4-[6-(1-naphthyloxy)hexyl]morpholine. One area of focus is the development of more specific and potent CB1 receptor antagonists, which could have improved therapeutic applications and fewer off-target effects. In addition, further research is needed to fully understand the potential therapeutic applications of 4-[6-(1-naphthyloxy)hexyl]morpholine in neurology, oncology, and psychiatry. Finally, the use of 4-[6-(1-naphthyloxy)hexyl]morpholine in combination with other drugs or therapies is an area of potential future research, as this compound may have synergistic effects with other treatments.
Eigenschaften
IUPAC Name |
4-(6-naphthalen-1-yloxyhexyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1(5-12-21-13-16-22-17-14-21)2-6-15-23-20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11H,1-2,5-6,12-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZYNNYSYBJQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide](/img/structure/B3846976.png)

![1-[4-(3-methoxyphenoxy)butyl]piperidine](/img/structure/B3846990.png)
![4-[3-(2-fluorophenoxy)propyl]morpholine](/img/structure/B3846993.png)

![diethyl [5-(4-fluorophenoxy)pentyl]malonate](/img/structure/B3847001.png)

![1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene](/img/structure/B3847011.png)
![4-[3-(2-chlorophenoxy)propyl]morpholine](/img/structure/B3847013.png)

![N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide](/img/structure/B3847040.png)
![1-(pentafluorophenyl)ethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3847052.png)